molecular formula C11H9FN2O B2492765 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime CAS No. 338392-33-9

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2492765
CAS No.: 338392-33-9
M. Wt: 204.204
InChI Key: HMBBKNMWCKFKMB-MDWZMJQESA-N
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Description

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrole ring, with an oxime functional group at the 2-carbaldehyde position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime typically involves the following steps:

    Formation of 2-fluorophenylpyrrole: This can be achieved through the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst.

    Oxime Formation: The resulting 2-fluorophenylpyrrole is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-1H-pyrrole-2-carbaldehyde oxime
  • 1-(2-bromophenyl)-1H-pyrrole-2-carbaldehyde oxime
  • 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde oxime

Uniqueness

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-5-1-2-6-11(10)14-7-3-4-9(14)8-13-15/h1-8,15H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBBKNMWCKFKMB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C=CC=C2/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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